molecular formula C15H22N2Na2O17P2 B1141585 Uridine 5'-diphosphoglucose disodium salt CAS No. 117756-22-6

Uridine 5'-diphosphoglucose disodium salt

Cat. No. B1141585
M. Wt: 610.27
InChI Key:
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Description

Synthesis Analysis

The synthesis of UDP-GlcNAc involves enzymatic reactions where uridine monophosphate (UMP) is converted to UDP and then to UDP-GlcNAc. A yeast-based method has been developed for its production, utilizing yeast cells to catalyze the conversion of 5'-UMP to 5'-UTP and then to UDP-GlcNAc using glucosamine as a substrate. Additionally, the yqgR gene product from Bacillus subtilis, identified as a glucokinase, can phosphorylate N-acetylglucosamine (GlcNAc) to GlcNAc-6-phosphate, an intermediate in UDP-GlcNAc biosynthesis. This novel method allows for the synthesis of UDP-GlcNAc using GlcNAc instead of glucosamine, improving the yield significantly (Okuyama et al., 2000).

Molecular Structure Analysis

The molecular structure of UDP-GlcNAc includes a uracil base linked to a ribose sugar, which is connected to a pyrophosphate group and then to the GlcNAc moiety. This structure is critical for its function as a glycosyl donor. Detailed analysis of the charge density distribution in related nucleotides has revealed insights into their anharmonic motion and interactions with cations, which are relevant to understanding the behavior of UDP-GlcNAc in biological systems (Jarzembska et al., 2017).

Chemical Reactions and Properties

UDP-GlcNAc participates in various chemical reactions, especially in the biosynthesis of complex carbohydrates. It acts as a substrate for glycosyltransferase enzymes, which transfer the GlcNAc moiety to acceptor molecules, forming glycosidic bonds. The chemical properties of UDP-GlcNAc, including its reactivity and interaction with enzymes, are essential for its role in metabolic pathways.

Physical Properties Analysis

The physical properties of UDP-GlcNAc, such as solubility, stability, and interaction with metal ions, influence its biological functions and applications. NMR spectroscopy studies have provided insights into the solution conformations of UDP-GlcNAc under various conditions, highlighting the importance of metal ions in stabilizing its structure (Monteiro et al., 2000).

Scientific Research Applications

  • Glycosyltransferases Studies

    • Application : Uridine 5’-diphosphoglucose disodium salt is used as a substrate in the enzymatic production of glycosides .
    • Method : The compound is used in a radiometric assay of glycosyltransferases .
    • Results : The results of these studies can help understand the role of glycosyltransferases in various biological processes .
  • CMP-Sia Transporter Studies

    • Application : It is used as a substrate in the substrate screening and binding affinity measurements of the human CMP-Sia transporter .
    • Method : The compound is used in assays to measure the activity of the CMP-Sia transporter .
    • Results : These studies can provide insights into the function of the CMP-Sia transporter .
  • Glycogen Synthesis Studies

    • Application : Uridine diphosphate glucose (UDP-glucose) is a glycogen precursor. The transfer of glucose from UDP-glucose to growing glycogen chain is catalyzed by the enzyme glycogen synthase .
    • Method : The compound is used in assays to study glycogen synthesis .
    • Results : These studies can help understand the process of glycogen synthesis .
  • Cell Signaling Studies

    • Application : Uridine-5′-diphosphate disodium salt is used in studies on nucleic acid (RNA) biosynthesis and cell signaling .
    • Method : The compound is used in assays to study cell signaling .
    • Results : These studies can provide insights into the role of UDP in cell signaling .
  • Galactosyltransferase Labeling

    • Application : Uridine 5’-diphosphoglucose disodium salt has been used as a component in galactosyltransferase labeling buffer to prelabel terminal N-acetylglucosamine (GlcNAc) on immunoglobulin chains .
    • Method : The compound is used in assays to study galactosyltransferase labeling .
    • Results : These studies can provide insights into the role of galactosyltransferase in the labeling of GlcNAc on immunoglobulin chains .
  • P2Y14 Receptor Activation

    • Application : Uridine-5’-diphosphoglucose acts as an agonist to the purinergic receptor P2Y14 G protein-coupled receptor (GPCR) receptor, involved in the activation of dendritic cells and glial cells .
    • Method : The compound is used in assays to study P2Y14 receptor activation .
    • Results : These studies can provide insights into the role of UDP in the activation of dendritic cells and glial cells .
  • PpIRX10 Enzyme Activity

    • Application : Uridine 5’-diphosphoglucose disodium salt from baker’s yeast (Saccharomyces cerevisiae) is used as a substrate for the PpIRX10 enzyme activity of Arabidopsis thaliana .
    • Method : The compound is used in assays to study PpIRX10 enzyme activity .
    • Results : These studies can provide insights into the role of PpIRX10 enzyme in Arabidopsis thaliana .
  • Neuroimmune System Activation

    • Application : Uridine-5’-diphosphoglucose acts as an agonist to the purinergic receptor P2Y14 G protein-coupled receptor (GPCR) receptor, involved in the activation of dendritic cells and glial cells . It can also activate G protein-coupled receptor 17 (GPR17) thereby inducing oligodendrocyte differentiation .
    • Method : The compound is used in assays to study P2Y14 receptor activation and GPR17 activation .
    • Results : These studies can provide insights into the role of UDP in the activation of dendritic cells, glial cells, and oligodendrocyte differentiation .

Future Directions

While there are no specific future directions mentioned in the sources, the use of Uridine 5’-diphosphoglucose disodium salt in various biochemical and pharmacological studies suggests its potential for further research in these areas.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

disodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJQEQVCYGYYMM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2Na2O17P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uridine 5'-diphosphoglucose disodium salt

CAS RN

28053-08-9, 117756-22-6
Record name Uridine(5')disodiodiphospho(1)-α-D-glucose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.350
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Record name Uridine-5'-diphosphoglucose disodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
76
Citations
C Monteiro, S Neyret, J Leforestier… - Carbohydrate …, 2000 - Elsevier
… Uridine 5′-diphosphoglucose disodium salt (20 mg) was dissolved in 1 mL of a 10 mM aqueous solution of phosphate buffer containing 0.1% of EDTA and 1% of TSP (internal …
Number of citations: 12 www.sciencedirect.com
H Cai, X Xia, Y Watanabe… - Journal of the Japanese …, 1998 - jstage.jst.go.jp
… prepared from the albedo of the pummelo, in sodium chloride solution, can catalyze the synthesis of limonin glucoside from limonin and uridine 5'-diphosphoglucose disodium salt (…
Number of citations: 3 www.jstage.jst.go.jp
JE Slovak, K Mealey, MH Court - Journal of veterinary …, 2017 - Wiley Online Library
… The cofactors uridine 5′-diphosphoglucose disodium salt (UDP-glucose) and uridine 5′-diphosphoglucuronic acid disodium salt (UDP-glucuronic acid) and alamethicin, a peptide …
Number of citations: 21 onlinelibrary.wiley.com
J Liang, S Zhang, W Yu, X Wu, W Wang… - Physiologia …, 2021 - Wiley Online Library
… -glucose, 5′-deoxy-5′-(methylthio) adenosine, guanosine 3′,5′-cyclic monophosphate, uridine 5′-diphosphoglucose (UDP-Glc), and uridine 5′-diphosphoglucose disodium salt…
Number of citations: 5 onlinelibrary.wiley.com
J Zhang, Y Xiang, DE Novak… - Chemistry–An Asian …, 2015 - Wiley Online Library
… d-(+)-glucose, d-(+)-galactose, α-d-galactose-1-phosphate dipotassium salt pentahydrate, α-d-glucose-1-phosphate disodium salt hydrate, uridine-5′-diphosphoglucose disodium salt (…
Number of citations: 32 onlinelibrary.wiley.com
K Li, P Zhou, J Li, Y Cheng, S Li, Y Wang, W Jiang… - Life Sciences, 2023 - Elsevier
… Neutrophils were divided into four groups for treatment: Control group, Uridine 5′-diphosphoglucose disodium salt (UDP-Glu, Abcam, ab120384) group (1 μM), PPTN group (100 nM), …
Number of citations: 3 www.sciencedirect.com
MB Poulin, TL Lowary - Methods in enzymology, 2010 - Elsevier
… Uridine 5′-diphosphoglucose disodium salt (UDP-Glc), uridine 5′-triphosphate trisodium salt (UTP), and IPP were obtained from Sigma-Aldrich (St. Louis, MO). The chemical …
Number of citations: 30 www.sciencedirect.com
C Gosch, H Halbwirth, B Schneider, D Hölscher… - Plant Science, 2010 - Elsevier
… , phloretin, phloridzin, 2-hydroxycinnamic acid, 3-hydroxybenzoic acid, 3-hydroxycinnamic acid, 3,4-dihydroxyhydrocinnamic acid and uridine 5′-diphosphoglucose disodium salt were …
Number of citations: 76 www.sciencedirect.com
J Hu, XX Jiang, J Wang, QY Guan, PK Zhang… - Analytical …, 2016 - ACS Publications
… adenine dinucleotide phosphate disodium salt (NADP), uridine 5′-diphospho-N-acetylglucosamine sodium salt (UDP-HexNac), uridine 5′-diphosphoglucose disodium salt (UDP-…
Number of citations: 21 pubs.acs.org
G Diserens, M Vermathen, I Gjuroski… - Analytical and …, 2016 - Springer
The study aim was to unambiguously assign nucleotide sugars, mainly UDP-X that are known to be important in glycosylation processes as sugar donors, and glucose-phosphates that …
Number of citations: 6 link.springer.com

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